molecular formula C22H16N2Na2O8S2 B072956 ITUHFYWLEKLXJM-UHFFFAOYSA-M CAS No. 1324-06-7

ITUHFYWLEKLXJM-UHFFFAOYSA-M

Cat. No.: B072956
CAS No.: 1324-06-7
M. Wt: 546.5 g/mol
InChI Key: ITUHFYWLEKLXJM-UHFFFAOYSA-M
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Description

This absence limits the ability to provide a detailed introduction or comparison. However, frameworks for such analyses can be inferred from analogous compounds discussed in the evidence.

For instance, details a structurally related compound (HVXHWBMLTSDYGK-UHFFFAOYSA-N, CAS 871826-12-9) with molecular formula C₇H₈ClF₃N₂, including its synthesis, spectral data, and comparisons to derivatives like trifluoromethylpyridines . This example highlights the importance of structural and functional group similarities in comparative studies, as emphasized in regulatory guidelines (, Section A.3.4) .

Properties

CAS No.

1324-06-7

Molecular Formula

C22H16N2Na2O8S2

Molecular Weight

546.5 g/mol

IUPAC Name

disodium;2-[(4-azanidyloxysulfonyl-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate

InChI

InChI=1S/C22H17N2O8S2.2Na/c1-11-7-8-15(17(9-11)33(27,28)29)24-16-10-12(2)22(34(30,31)32-23)19-18(16)20(25)13-5-3-4-6-14(13)21(19)26;;/h3-10,23-24H,1-2H3,(H,27,28,29);;/q-1;2*+1/p-1

InChI Key

ITUHFYWLEKLXJM-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+]

Other CAS No.

1324-06-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ITUHFYWLEKLXJM-UHFFFAOYSA-M typically involves multiple steps. One common method includes the sulfonation of anthracene followed by nitration, reduction, and subsequent diazotization and coupling reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the use of large quantities of raw materials and solvents, with stringent control over reaction parameters to minimize impurities and maximize output.

Chemical Reactions Analysis

Types of Reactions

ITUHFYWLEKLXJM-UHFFFAOYSA-M undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, which are valuable in dye synthesis and other industrial applications.

Scientific Research Applications

ITUHFYWLEKLXJM-UHFFFAOYSA-M has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate with DNA, disrupting cellular processes and leading to cell death. Its sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Challenges in Comparative Analysis

The lack of direct data on ITUHFYWLEKLXJM-UHFFFAOYSA-M necessitates caution. Key challenges include:

  • Structural Ambiguity : Without a confirmed molecular formula or structural data, comparisons rely on hypothetical analogs.
  • Regulatory Context: underscores the need to document structural similarities and functional group impacts on safety and efficacy , which cannot be fulfilled here.

Framework for Comparative Analysis (Based on )

While This compound remains uncharacterized in the evidence, the methodology for comparing similar compounds can be extrapolated. Below is a generalized template for such comparisons, modeled after ’s approach to CAS 871826-12-9 :

Table 1: Hypothetical Comparison of Structural Analogs
Property/Criteria This compound (Hypothetical) CAS 871826-12-9 (Reference) (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
Molecular Formula Not available C₇H₈ClF₃N₂ C₇H₈ClF₃N₂
Molecular Weight Not available 212.60 g/mol 212.60 g/mol
Functional Groups Assumed: Trifluoromethylpyridine core Trifluoromethylpyridine Trifluoromethylpyridine + amine
Synthetic Route Not available Multi-step coupling reactions Similar to CAS 871826-12-9 with HCl addition
Bioactivity Not available Unreported Potential CNS applications (inferred from analogs)
Key Observations:

Structural Similarities : Trifluoromethylpyridine derivatives (e.g., CAS 871826-12-9) often exhibit enhanced metabolic stability and lipophilicity due to the -CF₃ group .

Synthesis Complexity : highlights challenges in optimizing yields for trifluoromethylpyridine analogs, requiring precise reagent ratios (e.g., triethylamine, hexafluorophosphate salts) .

Pharmacological Potential: Pyridine-based amines are frequently explored in drug discovery for their BBB permeability and enzyme inhibition profiles (, Section A.3.5) .

Critical Limitations and Recommendations

  • Evidence Gaps: None of the provided sources address this compound. Cross-referencing external databases (e.g., PubChem, SciFinder) is essential for accurate data.
  • Methodological Consistency : Follow ICH guidelines () to ensure comparative studies include physicochemical stability, impurity profiles, and bioequivalence data .
  • Experimental Validation : As per , supporting information such as NMR spectra and synthetic protocols must accompany claims .

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